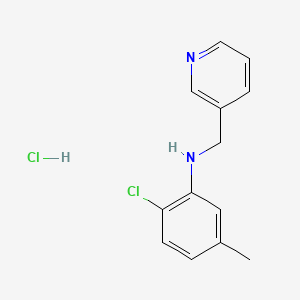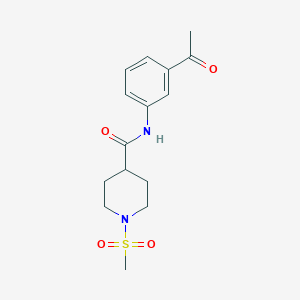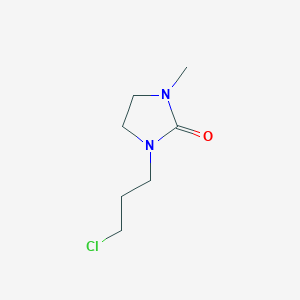![molecular formula C22H19N3OS B2463245 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide CAS No. 477493-58-6](/img/structure/B2463245.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide, also known as BIP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. BIP is a small molecule that belongs to the class of benzimidazole-based compounds, which have been shown to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide is not fully understood, but it is believed to target multiple signaling pathways that are involved in various biological processes. This compound has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are involved in cell survival and proliferation. This compound also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces apoptosis by activating caspase-3 and inhibiting AKT and mTOR signaling pathways. This compound also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). Inflammatory cells treated with this compound show a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the accumulation of beta-amyloid plaques in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide is its ability to target multiple signaling pathways, making it a potential candidate for the treatment of various diseases. This compound also exhibits good solubility in water and organic solvents, making it suitable for in vitro and in vivo experiments. However, one of the limitations of this compound is its low bioavailability, which may limit its effectiveness in vivo. In addition, the toxicity of this compound has not been fully evaluated, and further studies are needed to determine its safety profile.
Direcciones Futuras
For N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide research may include:
1. Optimization of the synthesis method to improve the yield and purity of the final product.
2. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models.
3. Assessment of the toxicity and safety profile of this compound in vivo.
4. Investigation of the efficacy of this compound in combination with other chemotherapeutic agents.
5. Development of this compound derivatives with improved bioavailability and efficacy.
Conclusion:
In conclusion, this compound is a small molecule with potential therapeutic benefits in various diseases such as cancer, inflammation, and neurological disorders. This compound targets multiple signaling pathways and exhibits various biochemical and physiological effects in vitro and in vivo. Although further research is needed to evaluate its safety and efficacy, this compound represents a promising candidate for the development of novel therapeutic agents.
Métodos De Síntesis
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide involves the reaction of 2-aminobenzimidazole with 3-(phenylthio)propanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with 3-bromoaniline in the presence of a palladium catalyst to yield this compound. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic benefits in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-21(13-14-27-18-9-2-1-3-10-18)23-17-8-6-7-16(15-17)22-24-19-11-4-5-12-20(19)25-22/h1-12,15H,13-14H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPWEFJGLXUXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(piperidin-1-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2463166.png)

![endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B2463171.png)
![2-(2,6-Difluorophenyl)-5-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-1,3-thiazole](/img/structure/B2463174.png)
acetonitrile](/img/structure/B2463175.png)
![N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2463177.png)


![6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2463180.png)



